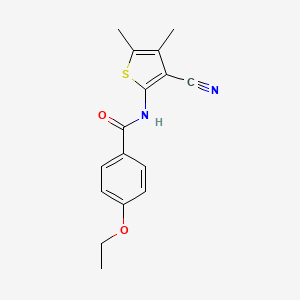

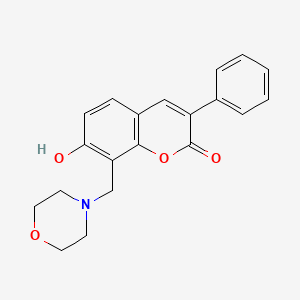

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide, also known as CTB, is a small molecule that has attracted significant attention in scientific research due to its potential therapeutic applications. CTB was first synthesized in 2007 by a group of researchers at the University of California, San Diego, and since then, it has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

- Polymorphism and Dynamics in Plastic Crystalline Phases Researchers have explored the dynamics of isomeric alcohols, including 3,3-dimethylbutan-1-ol (a derivative of our compound), in liquid and plastic crystalline phases. These studies provide insights into molecular motions and self-diffusion coefficients, highlighting changes during the transition between liquid and orientationally disordered crystalline phases.

- Luminescence in Ytterbium (III) Complexes A study investigated ytterbium (III) beta-diketonate complexes, utilizing derivatives similar to our compound. Researchers focused on photoluminescence properties, revealing how fluorination of ligands affects luminescence intensity, particularly for optical applications.

- Another study involved the synthesis of Eu (III) tetrakis (β-diketonate) dimeric complexes, employing ligands akin to our compound. These complexes exhibited bright red luminescence, with potential applications in photonic materials .

- Researchers developed a novel method for protecting sulfonic acids, using intermediates such as 2,2-dimethylbutan-1-ol (a close relative of our compound) . This work contributes to the field of organic synthesis.

- Chemical Reactions and Ligand Applications Our compound’s unique structure may participate in diverse chemical reactions. For instance, it has been used in the synthesis of CF3-containing fused pyridines and as a ligand in the preparation of ternary lanthanide (Ln) complexes.

- Molecular Structure Insights The presence of fluorine atoms in our compound contributes to its distinctive properties. Further studies on its dynamics in liquid and plastic crystalline phases can provide deeper insights into its molecular structure.

Synthesis and Properties of Eu (III) Complexes

Taurine Derivative Synthesis

properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-4-20-13-7-5-12(6-8-13)15(19)18-16-14(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEQWOLIESWRHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)

![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)

![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)

![N-(2-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2366807.png)

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)